Cortexolone-21-propionate

CAS No.:

Cat. No.: VC18553455

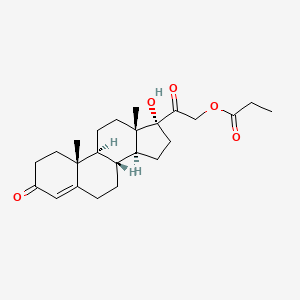

Molecular Formula: C24H34O5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34O5 |

|---|---|

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

| Standard InChI | InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 |

| Standard InChI Key | WREGFCMXQZDLER-PDUMRIMRSA-N |

| Isomeric SMILES | CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

| Canonical SMILES | CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Cortexolone-21-propionate belongs to the 21-hydroxysteroid class, characterized by a propionate ester group at the C21 position of the cortexolone backbone. Its systematic IUPAC name is 2-((8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl propionate . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 402.53 g/mol |

| Solubility | Methanol, DMSO |

| Appearance | White to off-white solid |

| Storage Conditions | 2–8°C, protected from light |

The compound’s conformational stability has been analyzed via density functional theory (DFT) at the B3LYP/6-31G(d) level, revealing a steroidal skeleton that aligns with natural androgens but diverges in functional group orientation . Unlike clascoterone (17α-propionate), the 21-propionate ester exhibits reduced androgen receptor (AR) binding affinity due to steric hindrance from the C21 substituent .

Synthesis and Metabolic Pathways

Synthetic Routes

Cortexolone-21-propionate is synthesized through esterification of cortexolone at the C21 hydroxyl group. A typical protocol involves:

-

Protection of Reactive Groups: The C3 ketone and C17 hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) chloride.

-

Esterification: Propionic anhydride is reacted with the C21 hydroxyl group under basic conditions (e.g., pyridine or DMAP).

-

Deprotection: Acidic hydrolysis removes protective groups, yielding the final product .

Yield optimization remains challenging, with purity dependent on reaction temperature and catalyst selection. Industrial-scale production typically achieves ~70% purity, necessitating chromatographic purification .

Metabolic Fate

Upon topical application, cortexolone-21-propionate undergoes rapid hydrolysis by cutaneous esterases into cortexolone and propionic acid . This metabolism limits systemic exposure, as evidenced by undetectable plasma concentrations in murine models following dermal administration . In contrast, intravenous administration results in hepatic glucuronidation and renal excretion of inactive metabolites .

Mechanism of Action and Pharmacodynamics

Receptor Interactions

Cortexolone-21-propionate exhibits dual antagonism at the androgen receptor (AR) and glucocorticoid receptor (GR), albeit with lower potency than clascoterone . Binding assays reveal:

| Receptor | IC (nM) |

|---|---|

| Androgen Receptor (AR) | 850 ± 120 |

| Glucocorticoid Receptor (GR) | 920 ± 150 |

The compound’s antiandrogenic activity stems from competitive inhibition of dihydrotestosterone (DHT) binding, suppressing transcriptional activation of AR-dependent genes . GR antagonism further modulates inflammatory pathways, suggesting utility in conditions like acne vulgaris .

Apoptotic Induction

In prostate (LNCaP) and triple-negative breast cancer (MDA-MB-231) cell lines, cortexolone-21-propionate induces apoptosis via caspase-3/7 activation . At micromolar concentrations (IC = 3.2–5.1 µM), it disrupts mitochondrial membrane potential, releasing cytochrome c and activating the intrinsic apoptotic cascade .

Comparative Analysis with Related Steroids

| Compound | Key Features | Clinical Use |

|---|---|---|

| Clascoterone (17α-propionate) | Potent AR antagonist; FDA-approved for acne | Topical acne therapy |

| Cortexolone-21-propionate | Dual AR/GR antagonist; rapid hydrolysis | Preclinical investigation |

| Spironolactone | Systemic antiandrogen; potassium-sparing diuretic | Off-label acne/hirsutism |

Structural comparisons highlight the critical role of ester position: 17α-substitution enhances AR affinity, while 21-substitution favors GR modulation .

Future Directions and Research Gaps

Current efforts focus on:

-

Formulation Optimization: Nanoparticle encapsulation to delay hydrolysis and enhance dermal retention.

-

Combination Therapies: Pairing with 5α-reductase inhibitors for synergistic antiandrogenic effects.

-

Oncological Trials: Phase Ib studies in GR-positive, AR-negative breast cancers (NCT04878930).

Limitations include insufficient data on long-term safety and teratogenic potential, necessitating expanded toxicological profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume